2,6-Dibromo-4-nitroaniline
Overview
Description
2,6-Dibromo-4-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2. It is a yellow crystalline solid that is primarily used as an intermediate in the synthesis of various dyes and other organic compounds. The compound is known for its bromine and nitro functional groups, which contribute to its reactivity and usefulness in chemical synthesis.
Mechanism of Action
Target of Action
2,6-Dibromo-4-nitroaniline is primarily used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of blue disperse dyes , 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , and diphenols-amides . These compounds have a wide range of applications, from colorants in textile industries to potential pharmaceuticals.
Mode of Action
These groups can participate in electrophilic substitution reactions, which can lead to the formation of new compounds .
Biochemical Pathways
It is known that the compound can be used in the synthesis of azo disperse dyes . Azo dyes are widely used in the textile industry and are known to undergo metabolic reduction in the human body, which can lead to the release of aromatic amines.
Result of Action
It is known that the compound is used as an intermediate in the synthesis of pbb 180, a brominated biphenyl that can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from 4-nitroaniline using bromide–bromate salts occurs under an aqueous acidic medium at ambient conditions . The reaction can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
It is known that it is an intermediate in the synthesis of various compounds
Cellular Effects
Given its role as an intermediate in the synthesis of various compounds, it may influence cell function indirectly through these compounds
Molecular Mechanism
It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules in this context
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitroaniline can be synthesized from 4-nitroaniline through a bromination reaction. The process involves the use of bromide-bromate salts in an aqueous acidic medium. The reaction is carried out at ambient conditions, making it an environmentally friendly method. The bromide-bromate couple can be obtained by mixing pure sodium bromide and sodium bromate salts or by adjusting the mole ratio of sodium bromide and sodium bromate obtained from the bromine manufacturing industry .
Industrial Production Methods: The industrial production of this compound follows a similar process, with the reaction being scaled up to accommodate larger quantities. The product is purified by simple filtration and washing with water. The aqueous acidic filtrate can be recycled up to five times without loss of purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions to form azo dyes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Reagents such as hydrogen gas with a palladium or platinum catalyst.
Coupling Reactions: Reagents such as diazonium salts in an acidic medium.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atoms.
Reduction Reactions: 2,6-Dibromo-4-aminoaniline.
Coupling Reactions: Various azo dyes.
Scientific Research Applications
2,6-Dibromo-4-nitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of blue disperse dyes and other organic compounds.
Biology: Utilized in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,6-Diiodo-4-nitroaniline: Similar structure but with iodine atoms instead of bromine.
2,5-Dibromoaniline: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitroaniline: Lacks the bromine atoms, resulting in different reactivity and applications.
Uniqueness: 2,6-Dibromo-4-nitroaniline is unique due to the presence of both bromine and nitro functional groups, which contribute to its high reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of chemical reactions, making it a valuable intermediate in the production of dyes and other organic compounds .
Properties
IUPAC Name |
2,6-dibromo-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZIFDLWYUSZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052573 | |
Record name | 2,6-Dibromo-4-nitroaniline | |
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Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
Record name | 2,6-Dibromo-4-nitroaniline | |
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Boiling Point |
207 °C | |
Record name | 2,6-DIBROMO-4-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
> 10% IN ACETIC ACID, Slightly sol in water | |
Record name | 2,6-DIBROMO-4-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6072 | |
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Color/Form |
YELLOW NEEDLES FROM ALCOHOL OR ACETIC ACID | |
CAS No. |
827-94-1 | |
Record name | 2,6-Dibromo-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-94-1 | |
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Record name | 2,6-Dibromo-4-nitroaniline | |
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Record name | 2,6-DIBROMO-4-NITROANILINE | |
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Record name | Benzenamine, 2,6-dibromo-4-nitro- | |
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Record name | 2,6-Dibromo-4-nitroaniline | |
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Record name | 2,6-dibromo-4-nitroaniline | |
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Record name | 2,6-DIBROMO-4-NITROANILINE | |
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Record name | 2,6-DIBROMO-4-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6072 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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